4-iodo-N-(pyridin-2-yl)benzamide
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Overview
Description
4-iodo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the 4-position of the benzamide ring and a pyridin-2-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-iodobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-N-(pyridin-2-yl)benzamide, while oxidation with potassium permanganate can produce 4-iodo-N-(pyridin-2-yl)benzoic acid.
Scientific Research Applications
4-iodo-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound can be utilized in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-iodo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
4-iodo-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(pyridin-2-yl)benzamide: Similar structure but with a bromine atom instead of iodine.
4-chloro-N-(pyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of iodine.
4-fluoro-N-(pyridin-2-yl)benzamide: Similar structure but with a fluorine atom instead of iodine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the varying halogen atoms.
Properties
Molecular Formula |
C12H9IN2O |
---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
4-iodo-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9IN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) |
InChI Key |
RNHOFFVTPQIIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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